molecular formula C17H9Cl3N4 B8780007 6-Chloro-8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purine

6-Chloro-8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purine

Cat. No. B8780007
M. Wt: 375.6 g/mol
InChI Key: BBXAXEFZCWOTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purine is a useful research compound. Its molecular formula is C17H9Cl3N4 and its molecular weight is 375.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Chloro-8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purine

Molecular Formula

C17H9Cl3N4

Molecular Weight

375.6 g/mol

IUPAC Name

6-chloro-8-(2-chlorophenyl)-9-(4-chlorophenyl)purine

InChI

InChI=1S/C17H9Cl3N4/c18-10-5-7-11(8-6-10)24-16(12-3-1-2-4-13(12)19)23-14-15(20)21-9-22-17(14)24/h1-9H

InChI Key

BBXAXEFZCWOTRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2C4=CC=C(C=C4)Cl)N=CN=C3Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

9-(4-Chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-ol I-(4A-7)b (2.49 g, 6.97 mmol) was suspended in 50 ml of toluene. Triethylamine (1.07 ml, 7.68 mmol) was added followed by addition of POCl3 (720 μl, 7.72 mmol) at room temperature. The reaction was warmed to reflux and stirred for 23 hours to give a clear orange solution. After cooling the reaction to room temperature it was concentrated under reduced pressure, diluted with isopropanol (50 ml) and then concentrated further under reduced pressure until copious amount of precipitate came out of solution. The concentrated suspension was cooled in an ice bath and stirred for 2 hours. The precipitate was collected on a sintered glass funnel and rinsed with cold isopropanol to afford, after drying in vacuo, I-(4A-7)c as an off-white solid (2.13 g, 82%): +ESI MS (M+1) 375.1; 1H NMR (400 MHz, DMSO-d6) δ 8.84 (s, 1H), 7.76 (dd, J=7.46, 1.2 Hz, 1H), 7.58–7.40 (m, 7H).
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step Two
Name
Quantity
720 μL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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